(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-4-8-20-15-13(11-14-18(25)23(9-5-2)19(26)27-14)17(24)22-10-6-7-12(3)16(22)21-15/h4-7,10-11,20H,1-2,8-9H2,3H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUJLAQOLXNPJZ-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361995-89-3 | |
| Record name | 2-(ALLYLAMINO)-3-[(Z)-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that pyrano[2,3-d]pyrimidinone derivatives, which this compound is a part of, have shown significant antibacterial activities. They have been found to be particularly effective against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .
Mode of Action
It is known that pyrano[2,3-d]pyrimidinone derivatives exhibit their antibacterial activity by interacting with bacterial cells. The compound’s interaction with its targets leads to changes in the bacterial cell, resulting in the inhibition of their growth.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In particular, it has shown superb antibacterial activities against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The compound also exhibited more potent antibacterial activity than levofloxacin against methicillin-resistant S. aureus (MRSA).
Biological Activity
(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring thiazolidinone and pyridopyrimidine moieties, suggests a broad spectrum of biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O2S2, with a molecular weight of 398.5 g/mol. The presence of nitrogen and sulfur atoms in its structure is critical for its interactions with biological macromolecules, which may enhance its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O2S2 |
| Molecular Weight | 398.5 g/mol |
| CAS Registry Number | 361995-89-3 |
| EINECS | 650-649-4 |
Anticancer Activity
Thiazolidinone derivatives are increasingly recognized for their anticancer properties. Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Mechanism of Action :
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar thiazolidinone derivatives have demonstrated effectiveness against a range of bacteria and fungi.
- In Vitro Studies :
Other Pharmacological Activities
Research has indicated that this compound may possess additional biological activities such as:
- Anti-inflammatory : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant : Ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antidiabetic : Similar compounds have shown efficacy in modulating glucose metabolism.
Case Studies
Recent literature has documented several case studies highlighting the biological activities of thiazolidinone derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The unique combination of thiazolidinone and pyridopyrimidine functionalities in (Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suggests potential applications in:
- Anticancer Activity : Compounds with pyridopyrimidine cores have shown promise in anticancer research. The structural similarity to known anticancer agents suggests that this compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : The allylamine derivatives often exhibit antimicrobial activity, indicating that (Z)-3-allyl could have similar effects against various pathogens.
- Antidiabetic Effects : Thiazolidinedione derivatives are known for their antidiabetic properties, hinting at the potential of this compound in managing diabetes.
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of Thiazolidinone Ring : This involves the reaction of appropriate thioamide precursors with aldehydes or ketones.
- Pyridopyrimidine Derivative Synthesis : Utilizing condensation reactions to form the pyridopyrimidine core.
- Final Coupling Reaction : Combining the thiazolidinone and pyridopyrimidine components through a methylene bridge formation.
Case Studies and Research Findings
Research has focused on exploring the biological activities of similar compounds, providing insights into the potential efficacy of (Z)-3-allyl:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazolidinone ring | Antidiabetic |
| Pyridopyrimidine | Pyrimidine core | Anticancer |
| Allylamine derivatives | Amino group substitution | Antimicrobial |
These findings illustrate how the unique structural attributes of (Z)-3-allyl may confer distinct biological properties not found in simpler analogues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the pyrido[1,2-a]pyrimidinone and thiazolidinone rings. Below is a comparative analysis based on molecular features and inferred properties:
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Molecular weight calculated based on formula C₂₂H₂₅N₅O₂S₂.
Key Observations:
Piperazinyl groups (e.g., in 372497-62-6 and 380582-47-8) introduce polarity, improving solubility and enabling interactions with charged biological targets . Bulkier groups (e.g., benzyl in 372497-62-6 or phenylethyl in 374101-04-9) may sterically hinder binding but enhance selectivity for specific receptors .
Stereochemical Consistency :
All analogs retain the Z-configuration at the methylidene bridge, critical for maintaining planar geometry and optimizing π-π interactions with biological targets .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Allyl and piperazinyl groups correlate with enhanced antimicrobial activity in preliminary assays, though specific data for 372499-71-3 remain unpublished .
- The 3-(1-phenylethyl) substituent in 374101-04-9 showed moderate inhibition of tyrosine kinases in vitro, suggesting a role for aromatic groups in enzyme binding .
Synthetic Accessibility: The allylamino and allyl groups in 372499-71-3 simplify synthesis compared to analogs requiring complex coupling reactions (e.g., 372497-62-6 with a benzyl-piperazine group) .
Computational Predictions : Molecular docking studies suggest that the Z-configuration and allyl groups in 372499-71-3 favor binding to ATP pockets in kinase targets, though experimental validation is needed .
Preparation Methods
Reaction Conditions and Mechanism
- Step 1 : 2-Amino-3-methylpyridine hydrochloride (7.3 g, 50 mmol) is suspended in DMF with sodium azide (3.8 g, 50 mmol) and stirred at room temperature for 1 hour.
- Step 2 : Malononitrile (3.3 g, 50 mmol) and ethyl orthoformate (11.2 g, 75 mmol) are added, followed by heating at 90°C for 12 hours.
- Step 3 : Concentrated HCl (150 mL) is introduced, and the mixture is refluxed at 110°C for 4 hours to yield 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one as white needles (51–59% yield).
The reaction mechanism involves the formation of a tetrazole intermediate, which undergoes intramolecular cyclization under acidic conditions to generate the pyrido[1,2-a]pyrimidine scaffold.
The introduction of the allylamino group at position 2 of the pyrido[1,2-a]pyrimidine is achieved via nucleophilic substitution.
Allylation Procedure
- The tetrazole-substituted pyrido[1,2-a]pyrimidinone (5.8 g, 25 mmol) is treated with allylamine (1.45 g, 25 mmol) in the presence of triethylamine (2.53 g, 25 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen.
- The mixture is refluxed for 8 hours, followed by solvent evaporation and purification via silica gel chromatography (hexane:ethyl acetate, 1:9) to yield 2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (68% yield).
Synthesis of the Rhodanine Moiety
The rhodanine fragment (3-allyl-2-thioxothiazolidin-4-one) is prepared using a solvent-free, one-pot method reported by Moghimi et al..
Three-Component Reaction
- Reactants : Allylamine (1 mmol), carbon disulfide (5 mmol), and chloroacetyl chloride (1 mmol).
- Procedure : Chloroacetyl chloride is added dropwise to a mixture of allylamine and CS₂ at 2°C. The reaction is warmed to room temperature and heated at 100°C for 35 minutes.
- Yield : 3-allyl-2-thioxothiazolidin-4-one is obtained in 85% yield after purification.
This method eliminates toxic solvents and reduces reaction time compared to traditional rhodanine syntheses.
Condensation of the Two Fragments
The final step involves a kinetically controlled condensation between the aldehyde group of the pyrido[1,2-a]pyrimidine and the active methylene group of the rhodanine.
Reaction Optimization
- Conditions : A solution of 2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.15 mmol) and 3-allylrhodanine (1.38 mmol) in THF is refluxed for 8 hours under nitrogen.
- Monitoring : Reaction progress is tracked via TLC (Rf = 0.3, hexane:ethyl acetate 1:9).
- Workup : The crude product is purified by column chromatography and recrystallized from ethanol to yield the title compound as colorless blocks (76% yield).
Stereochemical Control
The Z-configuration of the benzylidene group is confirmed by X-ray crystallography, which shows a dihedral angle of 5.86° between the rhodanine and pyrido[1,2-a]pyrimidine rings. This stereoselectivity arises from intramolecular hydrogen bonding (C–H⋯O) during crystallization, stabilizing the Z-isomer.
Characterization and Analytical Data
Spectroscopic Analysis
- IR (KBr) : 1715 cm⁻¹ (C=O, rhodanine), 1660 cm⁻¹ (C=O, pyrimidinone), 1210 cm⁻¹ (C=S).
- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.45–7.30 (m, pyrido protons), 5.90–5.70 (m, allyl CH₂), 3.95 (s, 2H, rhodanine S–CH₂), 2.45 (s, 3H, CH₃).
- X-ray Diffraction : Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å.
Comparative Synthesis Table
Challenges and Alternative Approaches
Regioselectivity Issues
Competing reactions during pyrido[1,2-a]pyrimidine functionalization may lead to N-allylation instead of C-allylation. Using bulky bases like DBU minimizes this side reaction.
Solvent-Free Modifications
Replacing THF with ionic liquids or microwave-assisted conditions could enhance reaction efficiency and reduce environmental impact.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?
- Methodology :
- Step 1 : Condensation of 2-allylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with thiazolidinone precursors (e.g., 3-allyl-2-thioxothiazolidin-4-one) under basic conditions (e.g., piperidine in ethanol) to form the (Z)-configured methylene bridge .
- Step 2 : Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Yield optimization may require adjusting reaction time (12–24 hours) and temperature (60–80°C) .
- Validation : Confirm regioselectivity and stereochemistry using NMR (e.g., NOESY for Z/E isomer differentiation) .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign protons and carbons in DMSO-d6 or CDCl3. Key signals include the thioxothiazolidinone C=S (δ ~200 ppm in 13C) and pyrido[1,2-a]pyrimidin-4-one carbonyl (δ ~165 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~464) and purity (>95% by HPLC) .
- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- Antimicrobial Assays : Use agar dilution or microbroth dilution (e.g., MIC against S. aureus or E. coli) with concentrations ranging from 1–256 µg/mL .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, comparing viability to controls .
- Data Interpretation : IC50 values and selectivity indices should be calculated using nonlinear regression models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, compare DMF (polar aprotic) vs. ethanol (protic) in condensation steps .
- By-Product Analysis : Identify impurities (e.g., Z/E isomer mixtures) via HPLC and optimize reaction time to minimize side products .
- Catalyst Screening : Test bases like DBU or Et3N for enhanced regioselectivity in thiazolidinone formation .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Purity Verification : Re-evaluate compound purity using HPLC-MS. Impurities >5% can skew activity results .
- Assay Standardization : Use consistent cell lines/media (e.g., RPMI-1640 for cytotoxicity) and validate protocols with positive controls (e.g., doxorubicin for anticancer assays) .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) to identify trends in substituent effects .
Q. What strategies are effective for determining the crystal structure of this compound?
- Methodology :
- Crystallization : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) to grow single crystals .
- X-Ray Diffraction : Employ SHELXL for refinement. Key parameters: R-factor <5%, resolution <1.0 Å. The allyl and thioxothiazolidinone moieties may require disorder modeling .
- Validation : Cross-check bond lengths/angles with DFT calculations (e.g., Gaussian 09) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified allyl groups (e.g., propargyl instead of allyl) or pyrido[1,2-a]pyrimidin-4-one substituents (e.g., halogens at position 9) .
- Biological Profiling : Test analogs in parallel for antimicrobial, anticancer, and anti-inflammatory activity. Use clustering algorithms (e.g., PCA) to correlate substituents with activity .
- Computational Modeling : Dock analogs into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
